molecular formula C14H13N3O2 B056555 6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one CAS No. 118877-07-9

6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one

Cat. No. B056555
M. Wt: 255.27 g/mol
InChI Key: NQQVXADOIMWVFD-UHFFFAOYSA-N
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Description

“6-(4-Methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one” is a chemiluminescent compound . It is also known as Cypridina Luciferin methoxy-analogue or MCLA . The CAS Number is 128322-44-1 .


Synthesis Analysis

The synthesis of this compound has been described in the literature . It is one of the analogues of Cypridina hilgendorfii luciferin . It was prepared by Goto and co-workers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Cl [H].COc1ccc (cc1)C2=CN3C (=O)C (C)=NC3=CN2 . The InChI key is KGMPQNFFCUDXSO-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound can generate chemiluminescence in reactions with superoxide O2– or singlet oxygen . It is also useful for researching leucocyte function .


Physical And Chemical Properties Analysis

This compound is a powder that is soluble in DMSO and water . It has an empirical formula of C14H13N3O2 · HCl and a molecular weight of 291.73 . It is suitable for chemiluminescence .

Safety And Hazards

The safety information available indicates that this compound is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10/h3-8,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIMEFKYTNKHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922799
Record name 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one

CAS RN

118877-07-9
Record name 2-Methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo(1,2-alpha)pyrazin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118877079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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